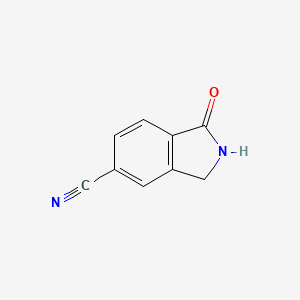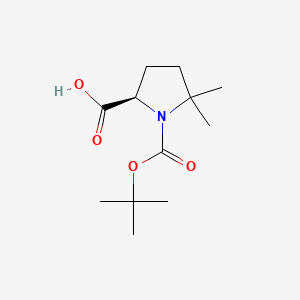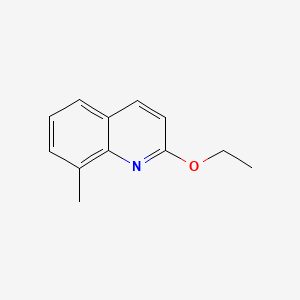
2-Ethoxy-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethoxy-8-methylquinoline is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is a compound that has been used in various scientific research and studies .
Synthesis Analysis
The synthesis of quinolines, including 2-Ethoxy-8-methylquinoline, can be achieved through various methods such as the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-8-methylquinoline consists of a quinoline core with an ethoxy group at the 2-position and a methyl group at the 8-position . The InChI code for this compound is 1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2-Ethoxy-8-methylquinoline has a molecular weight of 187.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline and its derivatives, including compounds like 2-Ethoxy-8-methylquinoline, have shown significant biological activities, drawing attention from medicinal chemists. Their metal chelation properties make them potent candidates for treating various diseases, including cancer, HIV, and neurodegenerative disorders. Synthetic modifications aim to develop broad-spectrum drug molecules with enhanced potency for multiple therapeutic targets (Gupta, Luxami, & Paul, 2021).
Antioxidant Applications
The review on the antioxidant ethoxyquin and its analogues highlights the protective role of such compounds in preserving polyunsaturated fatty acids in fish meal, demonstrating their critical role in preventing spontaneous combustion. The study suggests that modifications of ethoxyquin, potentially including derivatives like 2-Ethoxy-8-methylquinoline, could offer similar or enhanced efficacy and price competitiveness (de Koning, 2002).
Analytical and Sensory Applications
Research on reversible indicators for potassium bromate titrations has explored quinoline derivatives' efficacy as indicators in analytical chemistry. Such studies indicate the potential of 2-Ethoxy-8-methylquinoline derivatives in developing precise analytical methods for detecting various chemical species (Belcher, 1949).
Fluorescent Probes for Zinc Ion Determination
The development of fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications has been a focus of recent research. These studies underscore the versatility of quinoline derivatives, including potential applications of 2-Ethoxy-8-methylquinoline, in creating sensitive and selective chemosensors for metal ions, highlighting their bio-compatibility and fast reactivity (Mohamad et al., 2021).
properties
IUPAC Name |
2-ethoxy-8-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOAPKGWCCESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682436 |
Source


|
| Record name | 2-Ethoxy-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-8-methylquinoline | |
CAS RN |
1221793-63-0 |
Source


|
| Record name | 2-Ethoxy-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
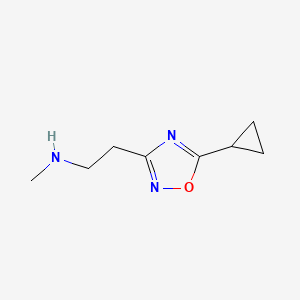



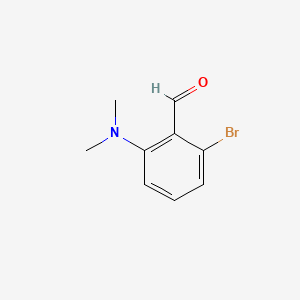
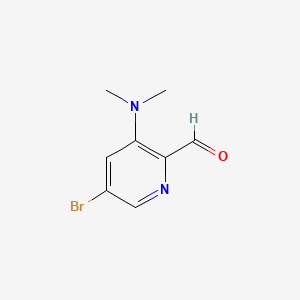
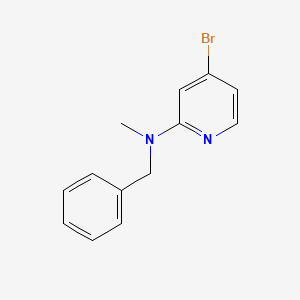
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)


